2,4-Dichloro-6-isopropylamino-1,3,5-triazine
CAS No.: 3703-10-4
Cat. No.: VC21247100
Molecular Formula: C6H8Cl2N4
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3703-10-4 |
---|---|
Molecular Formula | C6H8Cl2N4 |
Molecular Weight | 207.06 g/mol |
IUPAC Name | 4,6-dichloro-N-propan-2-yl-1,3,5-triazin-2-amine |
Standard InChI | InChI=1S/C6H8Cl2N4/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H,9,10,11,12) |
Standard InChI Key | JDAPQMINSZDTBM-UHFFFAOYSA-N |
SMILES | CC(C)NC1=NC(=NC(=N1)Cl)Cl |
Canonical SMILES | CC(C)NC1=NC(=NC(=N1)Cl)Cl |
Chemical Identity and Structural Properties
Chemical Identification
2,4-Dichloro-6-isopropylamino-1,3,5-triazine is identified by several key parameters that distinguish it from related compounds:
Parameter | Value |
---|---|
CAS Registry Number | 3703-10-4 |
Empirical Formula | C₆H₈Cl₂N₄ |
Molecular Weight | 207.06 g/mol |
MDL Number | MFCD03093115 |
The compound is also known by synonyms including (4,6-dichloro-s-triazin-2-yl)-isopropyl-amine, 4,6-dichloro-N-isopropyl-1,3,5-triazin-2-amine, and 2-Isopropylamino-4,6-dichloro-s-triazine .
Molecular Structure
The molecular structure features a 1,3,5-triazine core (a six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5) substituted with two chlorine atoms at positions 2 and 4, and an isopropylamino group (–NH–CH(CH₃)₂) at position 6. This arrangement creates a molecule with specific electronic properties and reactivity patterns, particularly at the chlorine-substituted positions, which are susceptible to nucleophilic substitution reactions.
Physical and Chemical Properties
Physical Properties
2,4-Dichloro-6-isopropylamino-1,3,5-triazine exists as a white solid at room temperature, with distinct physical characteristics that influence its handling, storage, and application in industrial processes . The compound's primary physical properties are summarized in the table below:
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | Observed |
Color | White | Observed |
Melting Point | 45°C | Measured |
Boiling Point | 359.8 ± 25.0°C | Predicted |
Density | 1.419 ± 0.06 g/cm³ | Predicted |
pKa | 0.89 ± 0.10 | Predicted |
These properties are critical for quality control during production and for determining appropriate handling procedures in laboratory and industrial settings .
Solubility Profile
The compound demonstrates selective solubility in organic solvents, which is important for its purification and application in synthetic processes. It is soluble in:
This solubility profile facilitates its use in various organic reactions, particularly those requiring anhydrous conditions, which are often necessary for the synthesis of triazine derivatives.
Chemical Reactivity
The chemical reactivity of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine is primarily determined by the presence of two reactive chlorine atoms at positions 2 and 4 of the triazine ring. These chlorine atoms can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. This reactivity pattern makes the compound particularly useful as an intermediate in the synthesis of more complex triazine derivatives, especially herbicides.
The isopropylamino group at position 6 is relatively stable under most reaction conditions but can influence the electronic properties of the triazine ring, affecting the reactivity of the chlorine-substituted positions.
Synthesis Methods
Laboratory Synthesis
The primary method for synthesizing 2,4-Dichloro-6-isopropylamino-1,3,5-triazine involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with isopropylamine or isopropylamine hydrochloride under controlled conditions . The reaction typically follows a nucleophilic aromatic substitution mechanism, where the amine selectively replaces one of the chlorine atoms on the triazine ring.
The general reaction can be represented as:
Cyanuric chloride + Isopropylamine → 2,4-Dichloro-6-isopropylamino-1,3,5-triazine + HCl
This reaction is conducted at elevated temperatures between 115°C and 175°C in an anhydrous system to achieve optimal yields and purity . The absence of an acid acceptor in the reaction mixture is a notable feature of the procedure, differentiating it from some other triazine synthesis methods and resulting in products with purity as high as 98% .
Industrial Production
At an industrial scale, the synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine follows similar principles but employs process optimizations for efficiency and yield. A typical industrial process involves:
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Reacting cyanuric chloride with isopropylamine hydrochloride in a non-aqueous solvent system, such as xylene
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Maintaining reaction temperatures between 142-150°C
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Separating the evolved hydrogen chloride as a valuable byproduct
-
Purifying the product through crystallization or other separation techniques
This approach yields 2,4-Dichloro-6-isopropylamino-1,3,5-triazine with yields exceeding 96%, making it economically viable for commercial production .
Recent Advancements in Synthesis
While the fundamental synthesis approach has remained relatively consistent, recent improvements have focused on:
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Developing more environmentally friendly reaction conditions
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Implementing continuous flow processes for more efficient production
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Utilizing alternative solvents with lower environmental impacts
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Exploring catalytic systems to enhance selectivity and reduce reaction temperatures
These advancements aim to make the production process more sustainable while maintaining or improving yield and purity metrics.
Applications and Uses
Herbicide Synthesis
The primary application of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine is as an intermediate in the synthesis of triazine-based herbicides, particularly Atrazine-d5 (A794602), a labeled selective herbicide . The compound serves as a key precursor in the production pathway, where the remaining chlorine atoms can be selectively substituted with other functional groups to create herbicides with specific activity profiles.
Triazine herbicides function primarily by inhibiting photosynthesis in target weed species, making them valuable tools in agricultural weed management programs. Atrazine and related compounds have been widely used in corn, sorghum, and sugarcane cultivation for selective broadleaf weed control.
Other Applications
Beyond herbicide synthesis, 2,4-Dichloro-6-isopropylamino-1,3,5-triazine has potential applications in:
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Research chemical supply for academic and industrial laboratories
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Synthesis of other triazine derivatives for pharmaceutical research
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Development of specialty chemicals for material science applications
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Reference standards for analytical chemistry and environmental monitoring
The reactive nature of the compound makes it versatile in various synthetic pathways requiring selective functionalization of the triazine ring.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | D438405 | 100 mg | $75 |
TRC | D438405 | 5 g | $2,905 |
Usbiological | 420155 | 100 mg | $347 |
American Custom Chemicals Corporation | HCH0319366 | 5 mg | $497.55 |
These prices reflect the specialized nature of the compound and its importance in specific chemical synthesis applications .
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